molecular formula C18H15N3O B5739595 N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine

N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine

Cat. No. B5739595
M. Wt: 289.3 g/mol
InChI Key: WHYDKGNPJIYMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine, also known as FMBI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the benzimidazole family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and survival. N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, the modulation of gene expression, and the inhibition of angiogenesis. N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has also been shown to regulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine is its high potency and selectivity against cancer cells and microorganisms. N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has been shown to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine is not fully understood, which may limit its clinical application.

Future Directions

There are several future directions for the research and development of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and toxicity of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine in vivo to evaluate its potential as a therapeutic agent. Moreover, the mechanism of action of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine needs to be further elucidated to identify its molecular targets and signaling pathways. Finally, the development of novel derivatives and analogs of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine may lead to the discovery of more potent and selective anticancer and antimicrobial agents.
In conclusion, N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine is a promising compound with potential applications in various fields, including medicinal chemistry, material science, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine involves the condensation of 2-aminobenzimidazole and 2-furaldehyde in the presence of a catalyst. The reaction takes place in ethanol at reflux temperature for several hours, and the resulting product is purified by recrystallization. The yield of N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine obtained from this method is high, and the purity is also satisfactory for most research purposes.

Scientific Research Applications

N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
In material science, N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has been used as a building block for the synthesis of novel materials with unique properties. For example, N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has been incorporated into the structure of metal-organic frameworks (MOFs) to enhance their stability and selectivity for gas separation applications. N-(2-furylmethyl)-1-phenyl-1H-benzimidazol-5-amine has also been used as a precursor for the synthesis of fluorescent dyes and sensors that can be used for biological imaging and detection.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-5-15(6-3-1)21-13-20-17-11-14(8-9-18(17)21)19-12-16-7-4-10-22-16/h1-11,13,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYDKGNPJIYMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320488
Record name N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine

CAS RN

720675-28-5
Record name N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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